1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
Description
1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone is a synthetic organic compound with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol . Its structure features a phenyl ethanone core substituted at the para position with a 2-(morpholin-4-yl)-2-oxoethoxy group. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. Key identifiers include the SMILES string O=C(COC1=CC=C(C=C1)C(C)=O)N2CCOCC2 and the CAS registry number provided by Sigma-Aldrich .
Properties
IUPAC Name |
2-(4-acetylphenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-11(16)12-2-4-13(5-3-12)19-10-14(17)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYNXHCBGBVCPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184047 | |
| Record name | Acetophenone, 4'-morpholinocarbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29942-00-5 | |
| Record name | Acetophenone, 4'-morpholinocarbonylmethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029942005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 4'-morpholinocarbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone typically involves the reaction of 4-acetylphenol with morpholine in the presence of an appropriate catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the ketone group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone, focusing on substituent variations, physicochemical properties, and biological activities:
Structural and Functional Group Analysis
- Morpholine vs. Piperazine-based compounds, such as those in , often exhibit higher melting points (e.g., 165–167°C for trifluoromethyl-substituted 7f) due to stronger intermolecular interactions from electron-withdrawing groups .
- Sulfonyl vs. Oxoethoxy Groups : Replacing the oxoethoxy group with a sulfonyl moiety (as in ) increases polarity and may enhance metabolic stability but reduce membrane permeability .
- Tetrazole and Thioether Linkages: Compounds like 7g–7k incorporate tetrazole-thioether groups, which are associated with improved antimicrobial and antiproliferative activities compared to simpler ethanone derivatives .
Physicochemical Properties
- Melting Points : Electron-deficient substituents (e.g., trifluoromethyl in 7f) correlate with higher melting points compared to electron-rich groups (e.g., methoxy in 7e) .
- Solubility: Morpholine and sulfonyl groups () likely improve aqueous solubility compared to nonpolar tert-butyl derivatives () .
Biological Activity
1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a morpholine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in ResearchGate explored various derivatives of phenyl ethanones and their effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action: The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Another aspect of biological activity for this compound is its antimicrobial properties. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Anticancer Efficacy
In a controlled experiment, researchers evaluated the anticancer efficacy of this compound on MCF-7 cells. The study utilized various concentrations of the compound over a 48-hour exposure period.
Results:
- IC50 Value: The IC50 was determined to be approximately 25 µM, indicating effective cytotoxicity against MCF-7 cells.
- Apoptosis Induction: Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death mechanisms.
Case Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial potential of the compound against common pathogens. Using agar diffusion methods, researchers assessed the inhibition zones produced by varying concentrations of the compound.
Results:
- Inhibition Zones: The largest inhibition zone measured was 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
